molecular formula C13H21NO2S B1330075 Ditolamide CAS No. 723-42-2

Ditolamide

Cat. No. B1330075
CAS RN: 723-42-2
M. Wt: 255.38 g/mol
InChI Key: AUUADVNHIYKUBA-UHFFFAOYSA-N
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Description

Ditolamide, as a term, does not directly correspond to any of the compounds described in the provided papers. However, the papers discuss various diisopropylamide derivatives, which are related to the general class of amides. These compounds are significant in organic chemistry for their roles as strong bases and nucleophiles. The papers provided focus on lithium diisopropylamide (LDA) , sodium diisopropylamide , and a potassium diisopropylamide complex . These compounds are utilized in various organic reactions, including metalations and isomerizations of alkenes and dienes.

Synthesis Analysis

The synthesis of these diisopropylamide derivatives involves the reaction of diisopropylamine with an alkali metal reagent. For instance, the potassium diisopropylamide complex was synthesized by reacting diisopropylamine with a potassium reagent in the presence of N,N,N',N'-tetramethylenediamine (TMEDA) . This process typically results in the formation of a strong base that can be used for further chemical reactions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their coordination with alkali metals. The crystal structure of LDA reveals an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units . Similarly, the potassium diisopropylamide complex forms a discrete dimeric arrangement centered on an asymmetrical (KN)2 cyclic ring, with TMEDA chelation and short intramolecular K...H(C) contacts . These structural features are crucial for the reactivity and selectivity of the compounds in various reactions.

Chemical Reactions Analysis

Diisopropylamide derivatives are known for their role in the metalation of dienes and isomerization of alkenes. Sodium diisopropylamide in tetrahydrofuran, for example, is effective for the metalation of 1,4-dienes and isomerization of alkenes, with the selectivity and rates of these reactions being dependent on the substituents on the allyl ethers and the coordination of the substrate and solvent to sodium .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropylamide derivatives are influenced by their molecular structure and the alkali metal involved. The coordination of the alkali metal to the nitrogen of the amide group and the solvent molecules or ligands like TMEDA affects the reactivity, selectivity, and stability of these compounds. The crystal structures provide insight into the bond lengths, bond angles, and coordination geometry, which are essential for understanding the properties and reactivity of these bases in organic synthesis .

Scientific Research Applications

1. Model Organisms in Biomedical Research

Ditolamide's applications in scientific research are multifaceted. An interesting utilization is found in the study of model organisms for understanding human diseases. For instance, the social amoeba Dictyostelium discoideum is increasingly used as a simple model for the investigation of problems relevant to human health. This organism offers a valuable platform for the analysis of immune-cell disease, chemotaxis, centrosomal abnormalities, and mechanisms of neuroprotective and anti-cancer drug action, potentially including compounds like Ditolamide (Williams et al., 2006).

2. Biomedical Research Methodology

Ditolamide may also be relevant in discussions about the reliability and methodologies of biomedical science. Research in experimental biological domains, which might include studies involving Ditolamide, often relies on novel observations and hypothesis testing across multiple laboratories. This process can lead to a robust understanding of a drug's mechanism of action and potential applications in medicine (Michell, 2022).

3. Genetic Research and Disease Association

Another application lies in genetic research, particularly in understanding the genetic basis of human diseases, which is crucial for precision medicine and drug discovery. Platforms like DisGeNET integrate data from various sources to investigate genes and variants involved in human diseases, which could be instrumental in researching Ditolamide's genetic targets or implications (González et al., 2016).

4. Digital Image Correlation in Biomedical Research

The applications of digital image correlation (DIC) in biomedical research, including the study of drug effects on biological tissues, might be relevant for Ditolamide. This method is used for non-contact analysis and measurement of displacement/strain in tissues, which could be important for understanding the physical impacts of Ditolamide on biological systems (Zhang & Arola, 2004).

5. Phototoxic Properties Study

Ditolamide's phototoxic properties and its role as a generator of toxic substances like singlet molecular oxygen can be a significant area of research. Studies focusing on the photosensitized oxidation of compounds like Ditolamide and its ability to generate or quench singlet oxygen are vital for understanding its safety and potential side effects under different conditions (Valencia, Tobón, & Castaño, 2013).

properties

IUPAC Name

4-methyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUADVNHIYKUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862389
Record name N,N-Dipropyl-p-toluene-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditolamide

CAS RN

723-42-2
Record name Ditolamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ditolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dipropyl-p-toluene-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Oakes - 2007 - Retrieved November
Number of citations: 2
M Oakes - PALC 2001: Practical Applications in Language …, 2003 - Peter Lang Publishing
Number of citations: 0
P Log
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